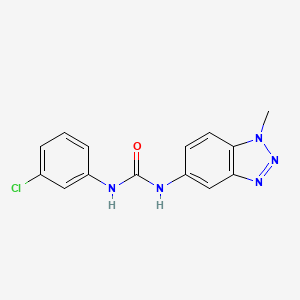
N-(3-chlorophenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPU-0033 and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TPU-0033 has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral therapy. In cancer research, TPU-0033 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, TPU-0033 has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In antiviral therapy, TPU-0033 has been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of TPU-0033 involves the inhibition of various enzymes and signaling pathways. TPU-0033 has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. TPU-0033 also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response. Additionally, TPU-0033 has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
TPU-0033 has been found to have several biochemical and physiological effects. In vitro studies have shown that TPU-0033 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TPU-0033 has also been found to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In addition, TPU-0033 has been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPU-0033 is its potential to be used as a therapeutic agent for various diseases. TPU-0033 has been found to have potent anticancer, neuroprotective, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of TPU-0033 is its toxicity at high concentrations. Further studies are needed to determine the optimal dosage and administration route for TPU-0033.
Direcciones Futuras
There are several future directions for the research on TPU-0033. One of the directions is to investigate the potential of TPU-0033 as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of TPU-0033 to improve its yield and purity. Furthermore, the mechanism of action of TPU-0033 needs to be further elucidated to understand its effects on various signaling pathways and enzymes. Finally, the toxicity and pharmacokinetics of TPU-0033 need to be further studied to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of TPU-0033 involves the reaction between 3-chloroaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The reaction is carried out in the presence of N,N'-carbonyldiimidazole and triethylamine, which acts as a base. The resulting product is then treated with urea to obtain TPU-0033. This method has been optimized to yield high purity and high yield of TPU-0033.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-20-13-6-5-11(8-12(13)18-19-20)17-14(21)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKOAHMOHTJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
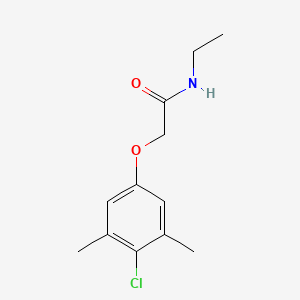

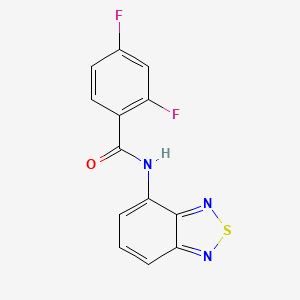
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)
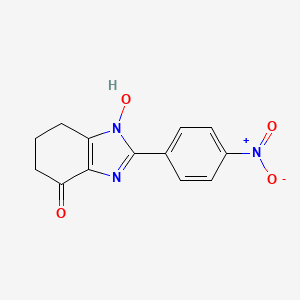
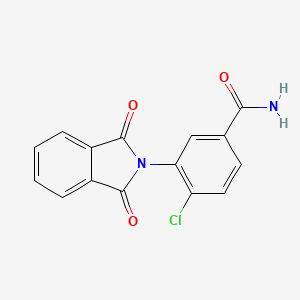
![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)